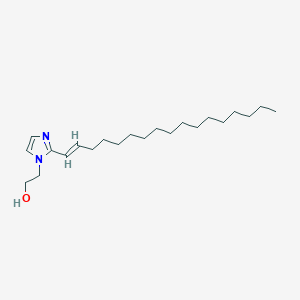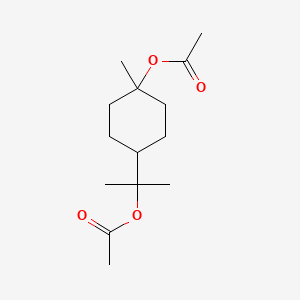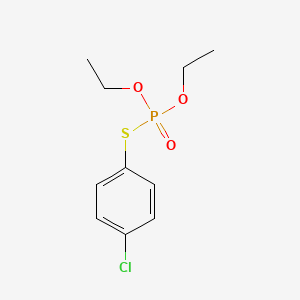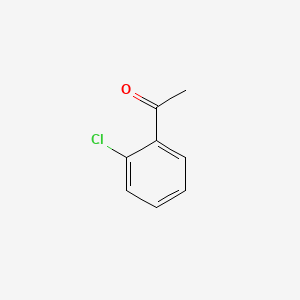
Aranorosin
Vue d'ensemble
Description
Aranorosin est un nouveau composé antibiotique isolé du bouillon de fermentation de la souche fongique Pseudoarachniotus roseus . Il présente un large spectre d'activité biologique, notamment en tant qu'agent antifongique . Le composé a suscité un intérêt considérable en raison de sa structure chimique unique et de ses propriétés biologiques puissantes .
Applications De Recherche Scientifique
Aranorosin a plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. Il a été étudié pour ses propriétés antifongiques et sa capacité à contourner la résistance aux antibiotiques dans le Staphylococcus aureus résistant à la méthicilline (SARM) en inhibant l'enzyme bifonctionnelle AAC(6’)/APH(2") . De plus, l'this compound a montré une activité inhibitrice de la croissance contre les cellules cancéreuses du sein triple-négatives humaines . Sa structure chimique unique et son activité biologique en font un composé précieux pour le développement de nouveaux agents thérapeutiques .
Mécanisme d'action
Le mécanisme d'action de l'this compound implique l'inhibition d'enzymes et de voies spécifiques dans les organismes cibles. Par exemple, il inhibe l'enzyme bifonctionnelle AAC(6’)/APH(2") dans le SARM, contournant ainsi la résistance à l'antibiotique arbékacin . Cette inhibition empêche la phosphorylation et l'acétylation des aminoglycosides, qui sont cruciales pour le mécanisme de résistance des bactéries . Le système cyclique l-oxaspiro[4,5]décane unique du composé joue un rôle important dans son activité biologique .
Mécanisme D'action
The mechanism of action of aranorosin involves inhibiting specific enzymes and pathways in target organisms. For example, it inhibits the bifunctional enzyme AAC(6’)/APH(2") in MRSA, thereby circumventing resistance to the antibiotic arbekacin . This inhibition prevents the phosphorylation and acetylation of aminoglycosides, which are crucial for the bacteria’s resistance mechanism . The compound’s unique l-oxaspiro[4,5]decane ring system plays a significant role in its biological activity .
Analyse Biochimique
Biochemical Properties
Aranorosin plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. One notable interaction is with the bifunctional enzyme AAC(6’)/APH(2″), which is involved in antibiotic resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA) . This compound inhibits this enzyme, thereby circumventing resistance and restoring the efficacy of antibiotics like arbekacin . Additionally, this compound has been shown to interact with Bcl-2, a protein that regulates apoptosis, inhibiting its anti-apoptotic functions . These interactions highlight the compound’s potential in combating antibiotic resistance and modulating cell death pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In MRSA, this compound inhibits the bifunctional enzyme AAC(6’)/APH(2″), leading to the circumvention of antibiotic resistance . This inhibition restores the effectiveness of antibiotics, allowing for successful treatment of resistant bacterial strains. Furthermore, this compound has been found to inhibit the anti-apoptotic functions of Bcl-2, promoting apoptosis in cancer cells . This dual action on bacterial and cancer cells underscores the compound’s potential as a versatile therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the bifunctional enzyme AAC(6’)/APH(2″), this compound prevents the phosphorylation and acetylation of aminoglycosides, which are crucial for antibiotic resistance in MRSA . This inhibition restores the susceptibility of MRSA to antibiotics like arbekacin. Additionally, this compound’s interaction with Bcl-2 disrupts its anti-apoptotic functions, leading to increased apoptosis in cancer cells . These molecular interactions highlight the compound’s potential in overcoming antibiotic resistance and promoting cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied extensively, revealing that it remains stable under specific conditions . Long-term studies have shown that this compound maintains its efficacy in inhibiting the bifunctional enzyme AAC(6’)/APH(2″) and promoting apoptosis in cancer cells . These findings suggest that this compound can be a reliable therapeutic agent with sustained effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively inhibit the bifunctional enzyme AAC(6’)/APH(2″) in MRSA, restoring antibiotic susceptibility . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the need for careful dosage optimization in future studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the bifunctional enzyme AAC(6’)/APH(2″) is a key aspect of its metabolic pathway, as it inhibits the enzyme’s phosphorylation and acetylation activities . This inhibition disrupts the metabolic processes that contribute to antibiotic resistance in MRSA. Additionally, this compound’s interaction with Bcl-2 affects cellular metabolism by promoting apoptosis in cancer cells . These metabolic interactions highlight the compound’s potential in modulating key biochemical pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. The compound’s interaction with transporters and binding proteins influences its localization and accumulation . Studies have shown that this compound is effectively transported to target cells, where it exerts its inhibitory effects on the bifunctional enzyme AAC(6’)/APH(2″) and Bcl-2 . This targeted distribution enhances the compound’s therapeutic potential by ensuring its delivery to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments within cells, where it interacts with target biomolecules . This compound’s localization to the cytoplasm allows it to inhibit the bifunctional enzyme AAC(6’)/APH(2″) and disrupt antibiotic resistance mechanisms in MRSA . Additionally, its localization to the mitochondria and other organelles enables it to interact with Bcl-2 and promote apoptosis in cancer cells . These subcellular interactions highlight the importance of this compound’s precise localization in mediating its therapeutic effects.
Méthodes De Préparation
Aranorosin est principalement produit par fermentation microbienne. La souche fongique Pseudoarachniotus roseus est cultivée dans des milieux spécifiques dans des conditions contrôlées pour produire de l'this compound . Le processus de fermentation implique le maintien de la souche fongique sur de l'agar de glucose Sabouraud et de l'agar YpSs, suivi du transfert de la culture dans un milieu de semence contenant de l'amidon soluble, de la farine de soja, du glucose, du carbonate de calcium, du chlorure de sodium, de l'extrait de levure et de la liqueur de maïs . Le milieu de production est ensuite inoculé avec la culture de semence et incubé sur un agitateur rotatif à 26°C pendant 72 heures .
Analyse Des Réactions Chimiques
Aranorosin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Par exemple, il réagit avec le chlorure de lithium à température ambiante dans le tétrahydrofurane, formant une variété de produits chlorés dans des conditions douces . Le composé contient un nouveau système cyclique l-oxaspiro[4,5]décane, qui est crucial pour son activité biologique . Les réactifs couramment utilisés dans ces réactions comprennent les sels de chlorure et les agents oxydants .
Comparaison Avec Des Composés Similaires
Aranorosin est structurellement lié à d'autres composés produits par la même souche fongique, tels que l'aranochlor A et l'aranochlor B . Ces composés partagent une structure de base similaire mais diffèrent par des groupes fonctionnels spécifiques. Par exemple, l'aranochlor A et l'aranochlor B contiennent des atomes de chlore et ne présentent pas de groupe époxyde, qui est présent dans l'this compound . De plus, l'this compound peut être comparé aux alcaloïdes de la gymnastatine et de la dankastatine, qui sont également produits par des souches fongiques et présentent des activités biologiques similaires . le système cyclique l-oxaspiro[4,5]décane unique de l'this compound et ses puissantes propriétés antifongiques le distinguent de ces composés apparentés .
Propriétés
IUPAC Name |
(2E,4E,6R)-N-[(1S,3R,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15?,18-,19+,20-,21+,22?,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTWWPWUODMKEO-PHJKOLFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)NC1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117184-53-9 | |
| Record name | Aranorosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117184539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of aranorosin?
A1: this compound has the molecular formula C23H33NO6 and a molecular weight of 419.5 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (1H NMR and 13C NMR), Circular Dichroism (CD) spectroscopy, and mass spectrometry. These techniques provide detailed information about the compound's connectivity, stereochemistry, and functional groups. [, , ]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits a broad spectrum of biological activities, most notably antifungal and antitumor effects. It displays activity against various fungi and has shown promising results in inhibiting the growth of cancer cells. [, ]
Q4: How does this compound exert its antitumor activity?
A4: While the exact mechanism of action remains partially unclear, research suggests this compound might interfere with the anti-apoptotic function of the Bcl-2 protein. By doing so, it could potentially promote cancer cell death. Further research is needed to fully understand the molecular interactions involved. []
Q5: Does this compound exhibit activity against drug-resistant bacteria?
A5: Interestingly, this compound has demonstrated the ability to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This effect is attributed to its inhibition of the bifunctional enzyme AAC(6')/APH(2"), which is involved in aminoglycoside resistance. This finding highlights this compound's potential to address the growing concern of antibiotic resistance. []
Q6: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A6: Studies investigating the SAR of this compound have primarily focused on modifying the fatty acid side chain. These modifications aim to improve its antifungal activity. Research indicates that altering the length and functional groups within the side chain can significantly impact the compound's potency and spectrum of activity. [, ]
Q7: What synthetic approaches have been employed to produce this compound and its analogs?
A7: Several total syntheses of this compound have been achieved, employing various strategies. Key steps often include oxidative cyclization of tyrosine derivatives, stereoselective epoxidations, and coupling reactions to introduce the fatty acid side chain. These synthetic routes allow for the preparation of this compound and facilitate the development of novel analogs with potentially improved biological properties. [, , , , , , ]
Q8: Have any simplified analogs of this compound been synthesized?
A8: Yes, researchers have synthesized a model system for the this compound nucleus. This simplified structure, 2-hydroxy-6,7;9,10-cis,cis-diepoxy-1-oxaspiro[4.5]decan-8-one, retains the core spirocyclic framework and diepoxide functionality found in the natural product. X-ray crystallography confirmed its stereochemistry to match that of this compound. Such models are valuable tools for studying the compound's reactivity and exploring structure-activity relationships. []
Q9: What is known about the biosynthesis of this compound?
A9: While the complete biosynthetic pathway of this compound remains to be fully elucidated, it is suggested to originate from tyrosine. Intriguingly, research suggests potential biosynthetic connections between this compound and other structurally complex natural products, such as the gymnastatin and dankastatin alkaloids, which are also produced by Gymnascella sp. fungi. This observation opens avenues for exploring the shared biosynthetic pathways and potential enzymatic transformations involved. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


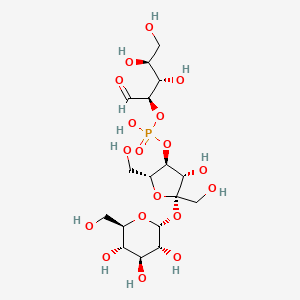
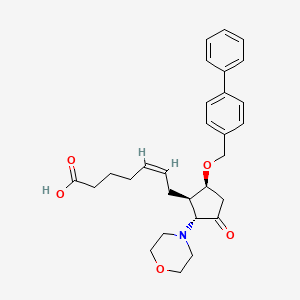

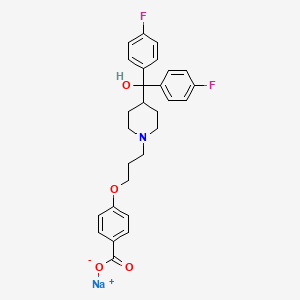
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)

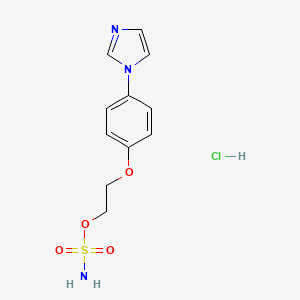
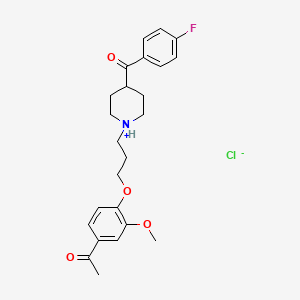
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)
